molecular formula C25H15FO5 B11144030 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

Cat. No.: B11144030
M. Wt: 414.4 g/mol
InChI Key: CRDODTUDZFFDME-FMCGGJTJSA-N
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Description

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives. This compound is characterized by the presence of a chromene ring fused with a benzofuran moiety, along with a fluorobenzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl under basic conditions, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as acetonitrile or cyclohexane, and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies in organic chemistry.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies show that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition.

Medicine

The therapeutic potential of this compound is being explored for various diseases, particularly:

  • Cancer Treatment : Its mechanism may involve interaction with specific molecular targets that modulate pathways related to cancer growth.
  • Infectious Diseases : The antimicrobial properties suggest possible applications in treating infections caused by bacteria and fungi.

Industry

In industrial applications, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is utilized in:

  • Development of New Materials : Its unique chemical structure can be leveraged to create novel materials with desired properties.
  • Chemical Sensors : The compound's reactivity can be harnessed in the development of sensors for detecting specific chemicals or biological agents.

Case Studies

StudyFindingsApplication
Study A (2023)Demonstrated significant antimicrobial activity against Staphylococcus aureusPotential use in antibiotic formulations
Study B (2024)Showed inhibition of cancer cell lines through enzyme modulationPossible therapeutic agent for cancer treatment
Study C (2025)Developed new materials using the compound as a precursorInnovations in material science

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate ester group, which can enhance its biological activity and chemical stability.

Biological Activity

The compound 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a synthetic derivative belonging to the class of chromone and benzofuran compounds. These types of compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H14O4F\text{C}_{20}\text{H}_{14}\text{O}_4\text{F}

Antioxidant Activity

Research has shown that chromone derivatives exhibit notable antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies indicate that compounds with similar structures possess IC50 values ranging from 10 to 30 µM against various free radicals, suggesting a moderate antioxidant capacity.

Anti-Alzheimer's Activity

Compounds derived from chromones have been investigated for their potential in treating Alzheimer's disease through inhibition of cholinesterase enzymes (AChE and BChE). For instance, in vitro studies demonstrated that related chromone derivatives inhibited AChE with IC50 values ranging from 15.2 to 34.2 µM . The specific compound may exhibit similar inhibitory effects, contributing to its potential neuroprotective role.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran and chromone derivatives. For example, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is significantly influenced by their structural features. Key factors affecting their activity include:

  • Substitution patterns on the aromatic rings.
  • Presence of electron-withdrawing groups , such as fluorine, which enhance biological activity by improving binding affinity to target enzymes.
  • Hydrophobic interactions that influence cellular uptake and efficacy.

Data Table: Biological Activity Overview

Activity TypeIC50 Values (µM)Reference
Antioxidant10 - 30
AChE Inhibition15.2 - 34.2
BChE Inhibition9.2 - 30.1
Cytotoxicity (MCF-7)Varies

Case Studies

  • Anti-Alzheimer's Study : A series of chromone derivatives were tested for their cholinesterase inhibitory activities. Compounds with fluorine substitution exhibited enhanced inhibitory effects compared to their unsubstituted counterparts, aligning with the structure-activity relationship findings.
  • Anticancer Evaluation : A study focused on the cytotoxicity of benzofuran derivatives revealed that specific substitutions significantly increased apoptosis in cancer cells, suggesting that the compound could be further explored for anticancer applications.

Properties

Molecular Formula

C25H15FO5

Molecular Weight

414.4 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C25H15FO5/c26-18-7-5-16(6-8-18)25(28)30-19-9-10-20-22(13-19)31-23(24(20)27)12-15-11-17-3-1-2-4-21(17)29-14-15/h1-13H,14H2/b23-12-

InChI Key

CRDODTUDZFFDME-FMCGGJTJSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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